![molecular formula C10H10N6O B1376778 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1374509-70-2](/img/structure/B1376778.png)

7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

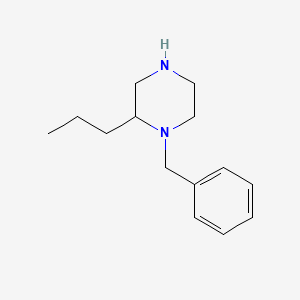

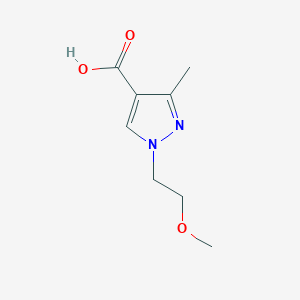

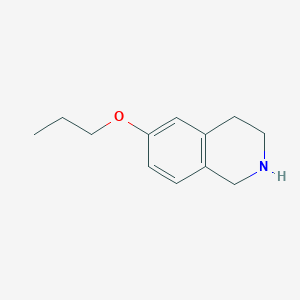

“7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a chemical compound with the molecular formula C10H10N6O and a molecular weight of 230.23 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N6O/c11-2-4-15-3-1-8-7 (9 (15)17)5-12-10-13-6-14-16 (8)10/h1,3,5-6H,2,4,11H2 . The InChI key is AGMCYLYUYFJXHP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines, which include “this compound”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.23 and a molecular formula of C10H10N6O . It is stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Structural Studies

- The synthesis of 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives has been explored extensively due to their interesting structural properties. The compounds are part of a broader class of [1,2,4]triazolo[1,5-c]pyrimidines and related heterocycles, often synthesized for studying their structural characteristics and potential receptor affinity (Giudice et al., 1994).

Potential Antimicrobial Activities

- Several studies have focused on the antimicrobial properties of derivatives of this compound. Research indicates that some derivatives exhibit promising antimicrobial activities, suggesting their potential application in the development of new antimicrobial agents (Farghaly et al., 2011); (Lahmidi et al., 2019).

Application in Neurology and Antiepileptic Research

- Some derivatives have been synthesized and evaluated for their potential antiepileptic activities, showing remarkable results in certain models. This highlights the potential of these compounds in neurology and as antiepileptic drugs (Ding et al., 2019).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which includes “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could focus on exploring the potential of “this compound” and similar compounds in the treatment of various diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 .

Biochemical Pathways

Cdk2 inhibition generally affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also been shown to induce alterations in cell cycle progression and apoptosis within cells .

Biochemical Analysis

Biochemical Properties

7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and adenosine receptors. The compound has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, by binding to its active site and preventing phosphorylation of target proteins . Additionally, it acts as an antagonist to adenosine receptors, influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis and cell cycle arrest by inhibiting CDK2 activity . This compound also affects cell signaling pathways, such as the adenosine receptor-mediated pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme’s activity . Additionally, it interacts with adenosine receptors, blocking their signaling and leading to downstream effects on gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it maintains its inhibitory effects on CDK2 and adenosine receptors, leading to sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and adenosine receptors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, contributing to its pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can affect its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the nucleus and cytoplasm. This localization is directed by targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular distribution, contributing to its overall biochemical effects.

properties

IUPAC Name |

11-(2-aminoethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O/c11-2-4-15-3-1-8-7(9(15)17)5-12-10-13-6-14-16(8)10/h1,3,5-6H,2,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMCYLYUYFJXHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)